molecular formula C14H22ClNO3 B2480183 Butyl 3-(2-aminopropoxy)benzoate hydrochloride CAS No. 2413897-00-2

Butyl 3-(2-aminopropoxy)benzoate hydrochloride

Cat. No.: B2480183
CAS No.: 2413897-00-2
M. Wt: 287.78
InChI Key: GUXDTIJYVAVOHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 3-(2-aminopropoxy)benzoate hydrochloride is a chemical compound with the molecular formula C14H21NO3·HCl and a molecular weight of 287.79 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Butyl 3-(2-aminopropoxy)benzoate hydrochloride has a wide range of scientific research applications, including:

Safety and Hazards

The safety information for “Butyl 3-(2-aminopropoxy)benzoate;hydrochloride” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include recommendations for handling and storage, such as avoiding breathing dust/fume/gas/mist/vapors/spray and storing in a well-ventilated place .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 3-(2-aminopropoxy)benzoate hydrochloride typically involves the reaction of 3-hydroxybenzoic acid with butyl bromide in the presence of a base to form butyl 3-hydroxybenzoate. This intermediate is then reacted with 2-aminopropanol under suitable conditions to yield Butyl 3-(2-aminopropoxy)benzoate. Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Butyl 3-(2-aminopropoxy)benzoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of Butyl 3-(2-aminopropoxy)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Butyl 3-(2-aminopropoxy)benzoate
  • Butyl 3-(2-hydroxypropoxy)benzoate
  • Butyl 3-(2-methoxypropoxy)benzoate

Uniqueness

Butyl 3-(2-aminopropoxy)benzoate hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. The presence of the amino group allows for various chemical modifications and interactions, making it a versatile compound in scientific research .

Properties

IUPAC Name

butyl 3-(2-aminopropoxy)benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3.ClH/c1-3-4-8-17-14(16)12-6-5-7-13(9-12)18-10-11(2)15;/h5-7,9,11H,3-4,8,10,15H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOTWTAMDRPCPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC(=CC=C1)OCC(C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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